molecular formula C17H20N2O6S2 B2929275 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 946215-20-9

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2929275
CAS No.: 946215-20-9
M. Wt: 412.48
InChI Key: ZNERJVBKBIJRIM-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,5-dimethoxybenzenesulfonamide moiety linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group. Sulfonamides are well-established in medicinal chemistry due to their versatility in targeting enzymes and receptors.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S2/c1-24-15-7-8-16(25-2)17(12-15)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNERJVBKBIJRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound characterized by its unique molecular structure, which includes a sulfonamide group and a dioxidoisothiazolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₅S
  • Molecular Weight : 342.38 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored through various studies and research findings. Below are key areas of focus regarding its biological effects:

1. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrate its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12Inhibition of mitochondrial function

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inhibition of Inflammatory Markers
A study conducted on LPS-stimulated RAW264.7 macrophages demonstrated that treatment with the compound resulted in a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), highlighting its potential for treating inflammatory conditions.

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, preliminary tests suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It alters the expression levels of inflammatory mediators through inhibition of NF-kB signaling pathways.
  • Cell Cycle Arrest : The compound disrupts the normal progression of the cell cycle in cancer cells, particularly at the G2/M checkpoint.

Comparison with Similar Compounds

Structural and Functional Analogues

TAK632 (Pan-RAF Inhibitor)

TAK632, a benzothiazole-based pan-RAF inhibitor, shares functional similarities with sulfonamides due to its sulfonamide-like pharmacophore (e.g., hydrogen-bonding substituents). However, its mechanism involves stabilizing BRAF dimers to overcome drug resistance in melanoma . In contrast, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide lacks the benzothiazole core and trifluoromethyl groups critical for TAK632’s RAF binding. This structural divergence suggests distinct target profiles.

Celecoxib (COX-2 Inhibitor)

Celecoxib, a diaryl sulfonamide, inhibits cyclooxygenase-2 (COX-2) via its sulfonamide group and pyrazole ring. The target compound’s dimethoxybenzenesulfonamide moiety may offer enhanced selectivity compared to Celecoxib’s broader off-target effects, though this requires validation.

Sunitinib (Kinase Inhibitor)

Sunitinib, a multi-kinase inhibitor, employs a pyrrole and indole scaffold. Unlike Sunitinib’s bulkier structure, the target compound’s compact isothiazolidinone dioxide group may improve solubility and reduce metabolic instability.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison of key properties is outlined below:

Property N-(3-(1,1-dioxido...) Benzenesulfonamide TAK632 Celecoxib
Molecular Weight ~400 g/mol (estimated) 540.5 g/mol 381.4 g/mol
LogP (Lipophilicity) ~2.5 (predicted) 4.1 3.5
Key Functional Groups Dimethoxy, isothiazolidinone dioxide Benzothiazole, trifluoromethyl Pyrazole, sulfonamide
Primary Target Hypothesized kinase/enzyme BRAF/RAF dimers COX-2

Mechanistic Insights and Resistance Profiles

TAK632’s ability to induce BRAF dimerization highlights the importance of dimer-stabilizing motifs in overcoming resistance . The target compound’s isothiazolidinone dioxide group may similarly influence protein conformations, though its impact on dimerization remains unexplored.

Assay Relevance

Cytotoxicity assays, such as the Mosmann MTT assay , are critical for evaluating sulfonamide derivatives. While TAK632’s potency was assessed via kinase activity assays, the target compound’s efficacy would require similar biochemical and cellular profiling.

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